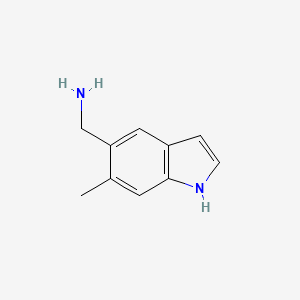

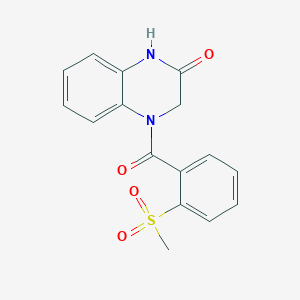

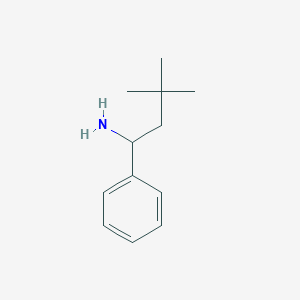

3-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anticancer and Anti-inflammatory Applications

A study highlighted the synthesis of a series of pyrazolopyrimidines derivatives, including compounds structurally related to the given chemical, which were evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds were synthesized to explore their potential in treating cancer and inflammation. The structure-activity relationship was discussed, indicating the significance of specific substitutions for enhancing biological activity (Rahmouni et al., 2016).

Antiviral Activities

Another research focused on the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, which demonstrated significant antiviral activities against the H5N1 subtype of the influenza A virus. The study suggests the potential of these compounds in developing new antiviral drugs, particularly against avian influenza (Hebishy et al., 2020).

Biological Activity of Pyrazolopyrimidine Ribonucleosides

Research on the synthesis and biological activity of various 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides revealed their potential against certain viruses and tumor cells. This study provides insights into the therapeutic applications of pyrazolopyrimidine derivatives in treating viral infections and cancer (Petrie et al., 1985).

Histone Deacetylase Inhibition

A compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), was discovered as an orally active histone deacetylase inhibitor. This compound selectively inhibits HDACs 1-3 and 11, showing promise as an anticancer drug by inducing cell-cycle arrest and apoptosis in cancer cells (Zhou et al., 2008).

Insecticidal and Antibacterial Potential

The synthesis of pyrimidine linked pyrazole heterocyclics revealed their potential in insecticidal and antibacterial applications. This indicates the broad spectrum of biological activities these compounds may exhibit, providing a foundation for developing new agents in pest control and infection management (Deohate & Palaspagar, 2020).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors . This suggests that 3-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide may also interact with various cellular targets.

Mode of Action

It is suggested that the compound might exert its effects through strong h-bonding interactions between its nh moiety and the residual amino acids in the active site of the enzyme .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .

Result of Action

Similar compounds have been found to possess various biological activities, suggesting that they may exert a range of molecular and cellular effects .

Propiedades

IUPAC Name |

3-methyl-N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O/c1-15-5-3-6-17(13-15)22(29)27-19-9-7-18(8-10-19)26-20-14-21(25-16(2)24-20)28-12-4-11-23-28/h3-14H,1-2H3,(H,27,29)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHMIKOXUHGLPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(Pyridin-3-yl)methoxy]phenyl}acetic acid](/img/structure/B2596130.png)

![1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B2596136.png)